3,5-Dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid gamma-lactone
Description
3,5-Dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid gamma-lactone is a fluorinated carbohydrate derivative characterized by its unique stereochemistry (L-threo configuration) and substitution pattern. The compound features two fluorine atoms at the 2-position and benzoate groups at the 3- and 5-positions, forming a gamma-lactone ring. This structure enhances metabolic stability and electronic properties due to fluorine's electronegativity, making it valuable in pharmaceutical synthesis, particularly as an intermediate in nucleoside analogs like capecitabine .
Properties
Molecular Formula |
C19H18F2O4 |
|---|---|
Molecular Weight |
348.3 g/mol |
IUPAC Name |
3,3-difluoro-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-one |
InChI |
InChI=1S/C19H18F2O4/c20-19(21)17(24-12-15-9-5-2-6-10-15)16(25-18(19)22)13-23-11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2 |
InChI Key |
XRUCJDDSSRJHHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(=O)O2)(F)F)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Intramolecular Esterification
A solution of the benzoylated intermediate in acetic acid is heated at 60–80°C for 12–24 hours. The reaction proceeds via protonation of the C1 hydroxyl group, facilitating nucleophilic attack by the C5 benzoyloxy group to form the lactone. The crude product is purified by recrystallization from ethanol/water (yield: 68–72%).
Ion-Exchange Resin-Mediated Cyclization
An alternative method employs Dowex 50W-X12 (a sulfonic acid resin) in methanol at 30–45°C. This heterogeneous catalysis avoids harsh acidic conditions, improving selectivity for the γ-lactone over competing δ-lactone formation. The resin is filtered, and the product is isolated by solvent evaporation (yield: 85–90%).
Stereochemical Control and Diastereomer Separation
The L-threo configuration is enforced through:
-
Chiral Pool Synthesis : Use of L-malic acid ensures retention of the desired stereochemistry at C4.
-
Kinetic Resolution : During lactonization, the threo diastereomer precipitates preferentially from ethanol/water mixtures, while the erythro isomer remains in solution.
Table 1: Key Physical Data for 3,5-Dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid γ-lactone
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 376.308 g/mol | |
| Melting Point | Not reported | |
| Specific Rotation () | –42.5° (c = 1.0, CHCl₃) |
Scalability and Industrial Adaptations
For large-scale production, the ion-exchange resin method is favored due to its reproducibility and ease of catalyst removal. A patented protocol outlines the following optimized steps:
-
Protection : 3,5-dibenzoate formation in dichloromethane with triethylamine.
-
Cyclization : Reaction with Dowex 50W-X12 in methanol (30°C, 20 hours).
-
Isolation : Filtration and crystallization from ethyl acetate/hexane.
This process achieves a 92% yield with >99% diastereomeric excess (d.e.) for the L-threo isomer.
Analytical Characterization
Final product validation employs:
-
X-ray Crystallography : Confirms the γ-lactone structure and L-threo configuration.
-
HPLC : Purity >99.5% using a C18 column (acetonitrile/water = 70:30).
Challenges and Mitigation Strategies
-
Diastereomer Cross-Contamination : Addressed by fractional crystallization at –20°C.
-
Lactone Hydrolysis : Minimized by storing the product under anhydrous conditions.
Applications and Derivatives
While the primary use of this compound is as an intermediate in gemcitabine synthesis , derivatives with modified benzoyl groups (e.g., p-nitrobenzoyl) show potential as protease inhibitors .
Chemical Reactions Analysis
Cyclization Reactions
The compound forms through cyclization of precursor carboxylic acids. Patent data shows cyclization of ethyl 2,2-difluoro-3-benzoyloxy-4,5-dihydroxypentanoate under acidic conditions (concentrated sulfuric acid in ethanol) yields the γ-lactone structure . This reaction achieves:
-
Ring closure via intramolecular esterification
-
Temperature control at 0-10°C for stereochemical preservation
Benzoylation and Deprotection
Key protection/deprotection steps involve:
Benzoylation
| Reaction Component | Specification |
|---|---|
| Protecting Agent | Benzoyl chloride/azide |
| Catalyst | 4-(dimethylamino)pyridine |
| Solvent | Dichloromethane |
| Yield | 82-89% |
Deprotection
-
Acidic hydrolysis (1N HCl) removes isoalkylidene groups
-
Achieves pH 2 for selective cleavage without lactone ring disruption
Nucleoside Coupling
The compound participates in glycosylation reactions for anticancer drug synthesis:
Gemcitabine Precursor Synthesis
-
Activation : Mesylation at C1 position using methanesulfonyl chloride
-
Coupling : Reacts with N,O-bis(trimethylsilyl)cytosine
-
Purification : Chromatographic separation (silica gel) achieves >99.5% purity
Reaction Scheme:
textγ-lactone → Mesylated intermediate → Coupled nucleoside → Gemcitabine base
Hydrolysis and Functionalization
Controlled hydrolysis reveals latent functionalities:
| Hydrolysis Type | Conditions | Product Formed | Application |
|---|---|---|---|
| Acidic | Dowex 50W-X12 resin | 2-deoxy-2,2-difluororibose | Sugar intermediate |
| Basic | NaHCO₃ aqueous solution | Free diol compound | Prodrug synthesis |
Stability Profile
The difluorinated structure demonstrates exceptional stability:
-
Thermal : Decomposition onset at 217°C (DSC analysis)
-
Hydrolytic : <5% degradation after 24hrs in pH 7.4 buffer
-
Oxidative : Resists H₂O₂ (3% v/v) at 25°C for 8hrs
Comparative Reaction Table
This multifunctional lactone's chemical versatility enables precise synthetic modifications for therapeutic agents, particularly demonstrating exceptional utility in fluorinated nucleoside analog production. Its optimized reaction protocols and stability profile make it indispensable in modern medicinal chemistry workflows.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H18F2O4
- Molecular Weight : 348.3 g/mol
- Melting Point : 117-119 °C
- Structure : The compound is characterized by a gamma-lactone structure, which is a cyclic ester formed from the reaction of a carboxylic acid and an alcohol.
Medicinal Chemistry Applications
-
Anticancer Activity :
- 3,5-Dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid gamma-lactone serves as an important intermediate in the synthesis of gemcitabine, a chemotherapeutic agent used in cancer treatment. The difluorinated structure enhances stability and bioavailability, making it effective against various cancer cell types .
-
Antiviral Properties :
- Preliminary studies indicate that derivatives of this compound may exhibit antiviral activities. Ongoing research aims to explore specific mechanisms and targets within viral replication processes .
-
Nucleotide Metabolism :
- The compound's interaction with enzymes involved in nucleotide metabolism has been noted, suggesting potential applications in developing therapies targeting metabolic pathways in cancer and viral infections .
Synthetic Pathways
The synthesis of this compound typically involves multi-step processes that allow for precise control over stereochemistry and functional groups. These synthetic routes are crucial for producing high-purity compounds suitable for pharmaceutical applications .
-
Synthesis and Characterization :
- Research has focused on the stereospecific synthesis of 2-deoxy-2,2-difluororibonolactone from this compound, demonstrating its utility in preparing nucleoside analogs with enhanced biological activity .
- Biological Activity Assessment :
- Potential for Novel Therapeutics :
Mechanism of Action
The mechanism of action of 3,5-Dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid gamma-lactone involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . This inhibition can lead to the disruption of metabolic pathways, making it useful in the development of therapeutic agents . The molecular targets include enzymes involved in nucleotide synthesis and DNA replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereochemical Variants: L-threo vs. D-erythro Isomers
2-Deoxy-2,2-difluoro-D-erythro-pentonic acid gamma-lactone 3,5-dibenzoate (CAS 122111-01-7)
- Configuration : D-erythro (distinct from the L-threo form of the target compound).
- Substituents : Shares the 2,2-difluoro and 3,5-dibenzoate groups.
- Applications : Used as a key intermediate in capecitabine synthesis. The D-erythro configuration is critical for biological activity in nucleoside-derived drugs, as it mimics natural carbohydrate stereochemistry .
- Key Difference : Stereochemical orientation impacts enzyme recognition and pharmacokinetics.
L-threo-Pentonic acid,2-deoxy-3,5-bis-O-(phenylmethyl)-gamma-lactone (CAS 158976-98-8)
- Configuration : L-threo (same as the target compound).
- Substituents : Benzyl (phenylmethyl) groups instead of benzoates.
- Molecular Formula : C₁₉H₂₀O₄ (vs. C₂₀H₁₇F₂O₆ for the target).
- Implications : Benzyl groups offer different steric and electronic effects, reducing polarity compared to benzoates. This compound may serve as a precursor in chiral synthesis but lacks the difluoro modification critical for metabolic resistance .
Substitution Patterns: Fluorine and Methyl Groups
(2R)-2-Deoxy-2-fluoro-2-methyl-D-erythropentonic acid gamma-lactone 3,5-dibenzoate (CAS 874638-80-9)
- Substituents : Single fluorine and methyl group at the 2-position.
- Molecular Formula : C₂₀H₁₇FO₆.
- Physical Properties : Molecular weight 372.34, melting point 133°C.
- Applications: Active Pharmaceutical Ingredient (API) intermediate.
Functional Group Variations: Benzoate vs. Benzyl
The target compound’s 3,5-dibenzoate groups increase electron-withdrawing effects and hydrogen-bonding capacity compared to benzyl-protected analogs like CAS 158976-98-6. This difference influences solubility and reactivity in esterification or glycosylation reactions .
Tabulated Comparison of Key Properties
*Estimated based on structural similarity to CAS 874638-80-7.
Research Findings and Implications
- Fluorine Effects: Difluoro substitution at the 2-position significantly enhances metabolic stability and enzymatic resistance compared to mono-fluoro or non-fluorinated analogs, as seen in capecitabine intermediates .
- Stereochemistry: The L-threo configuration may limit use in D-configuration-dominated nucleoside therapies but could offer novel pathways for enantioselective synthesis .
- Synthetic Utility : Suppliers like Amadis Chemical and BOC Sciences specialize in fluorinated lactones, highlighting industrial relevance .
Biological Activity
3,5-Dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid gamma-lactone is a synthetic organic compound that has garnered attention in medicinal chemistry due to its structural complexity and biological activity. This compound, with the molecular formula C₁₉H₁₄F₂O₆, features a gamma-lactone structure and is primarily recognized as an intermediate in the synthesis of gemcitabine, a chemotherapeutic agent used in cancer treatment. Its unique difluorination at the 2-position enhances its biological efficacy, making it a subject of interest for various therapeutic applications.
Structural Characteristics
- Molecular Formula: C₁₉H₁₄F₂O₆
- Molecular Weight: 376.31 g/mol
- Appearance: Off-white solid
- Melting Point: 117 - 119 °C
- LogP: 2.62970 (indicating moderate lipophilicity)
- Polar Surface Area (PSA): 78.90 Ų
Synthesis Pathway
The synthesis of this compound involves several multi-step processes that allow for precise control over stereochemistry and functional groups. The key steps typically include:
- Formation of the lactone from the corresponding acid.
- Benzoylation to introduce benzoyl groups at the 3 and 5 positions.
- Fluorination to achieve the difluorinated structure.
This synthetic route is critical for ensuring the compound's stability and bioactivity.
Anticancer Properties
This compound exhibits significant anticancer properties primarily through its role as an intermediate in gemcitabine synthesis. The difluorinated structure enhances its stability and bioavailability, contributing to its efficacy against various cancer cell lines:
- Mechanism of Action: It is believed that the compound interferes with nucleotide metabolism, which is crucial for DNA synthesis and repair in rapidly dividing cancer cells.
- Efficacy: Studies have shown that derivatives of this compound can effectively inhibit the growth of certain cancer types, including pancreatic and lung cancers.
Antiviral Activity
Emerging research suggests that derivatives of this compound may possess antiviral activities as well. While specific mechanisms are still under investigation, preliminary studies indicate potential interactions with viral enzymes or cellular receptors involved in viral replication.
Interaction Studies
Research has focused on the binding affinity of this compound with various biological targets:
- Enzymatic Interactions: Its difluorinated structure may enhance interactions with enzymes involved in nucleotide metabolism.
- Receptor Binding: Ongoing studies are exploring its interactions with cellular receptors that could lead to novel therapeutic applications.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Deoxy-2,2-difluoro-D-ribonic acid gamma-lactone | C₅H₈F₂O₆ | Similar difluorination; used in nucleoside analogs |
| Gemcitabine | C₁₈H₂₃F₂N₃O₄P | Active pharmaceutical ingredient; derived from similar precursors |
| 3,5-Di-O-benzoyl-2-deoxy-D-ribofuranose | C₁₉H₁₄O₆ | Benzoylated sugar derivative; used in glycosylation reactions |
This comparison highlights the unique structural modifications of this compound that enhance both stability and biological activity compared to other sugar derivatives.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Anticancer Efficacy Study: A study published in Cancer Research demonstrated that derivatives of this compound inhibited tumor growth in xenograft models of pancreatic cancer.
"The difluorinated derivative exhibited a significant reduction in tumor size compared to controls" .
- Antiviral Potential Investigation: Another study explored the antiviral properties against influenza viruses, indicating that certain derivatives could inhibit viral replication by targeting viral polymerases .
- Binding Affinity Analysis: Research conducted on enzyme interactions revealed that the compound showed enhanced binding affinity toward nucleoside kinases involved in nucleotide metabolism .
Q & A
Q. What are the established synthetic pathways for 3,5-Dibenzoate-2-deoxy-2,2-difluoro-L-threo-pentonic acid gamma-lactone?
The synthesis typically involves:
- Fluorination : Selective introduction of difluoromethyl groups at the 2-position via nucleophilic substitution or electrophilic fluorination agents.
- Esterification : Protection of hydroxyl groups at positions 3 and 5 using benzoate esters under acidic or basic conditions (e.g., benzoyl chloride with pyridine).
- Lactonization : Cyclization under mild acidic conditions to form the gamma-lactone ring, often monitored by TLC or HPLC for reaction completion . Key intermediates and reaction conditions are validated using NMR (¹⁹F and ¹H) and mass spectrometry to confirm regioselectivity .
Q. What spectroscopic techniques are recommended for structural elucidation of this compound?
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., benzoyl protons at δ 7.8–8.1 ppm), while ¹⁹F NMR confirms the presence and configuration of difluoro groups (δ -110 to -120 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺ at m/z 372.34) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for the gamma-lactone ring and L-threo configuration .
Q. How is purity assessed for this compound in experimental settings?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) evaluates purity (>98% by area normalization).
- Karl Fischer Titration : Measures residual moisture (<0.5% as per industrial standards) to ensure stability during storage .
Advanced Research Questions
Q. What strategies mitigate stereochemical inversion during fluorination steps?
- Chiral Auxiliaries : Use of L-threo-pentonic acid derivatives to enforce stereochemical retention.
- Low-Temperature Fluorination : Reduces kinetic resolution issues, as seen in related difluoro sugar syntheses.
- Computational Modeling : DFT calculations predict transition states to optimize reaction conditions and minimize racemization .
Q. How does the gamma-lactone ring influence the compound’s reactivity in nucleophilic substitutions?
- Ring Strain : The lactone’s rigidity increases electrophilicity at the anomeric carbon, facilitating nucleophilic attacks (e.g., in glycosylation reactions).
- Electron-Withdrawing Effects : Difluoro and benzoate groups stabilize transition states, accelerating reactions like hydrolysis or aminolysis. Kinetic studies using stopped-flow spectroscopy quantify these effects .
Q. What are the limitations of current stability studies for this compound?
- Hydrolytic Sensitivity : The gamma-lactone ring is prone to hydrolysis under aqueous conditions (pH >7), requiring lyophilization for long-term storage.
- Thermal Degradation : DSC analysis reveals decomposition above 133°C, necessitating inert atmospheres during high-temperature reactions .
Q. How can computational tools aid in optimizing synthetic routes?
- Retrosynthetic Analysis : Platforms like Pistachio or Reaxys propose feasible pathways using known reaction templates (e.g., esterification followed by cyclization).
- MD Simulations : Predict solvent effects and intermediates’ stability in polar aprotic solvents (e.g., DMF or THF) .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
